Ethyl 14-methyl-3-oxopentadecanoate
Description
Ethyl 14-methyl-3-oxopentadecanoate is a branched-chain ketoester with the molecular formula C₁₈H₃₄O₃ and an approximate molecular weight of 298.47 g/mol. Structurally, it features a 15-carbon backbone (pentadecanoate) with a methyl group at position 14 and a ketone functional group at position 3, esterified with an ethyl group. This compound is of interest in organic synthesis and bioactive compound research due to its unique functionalization, which may influence physical properties (e.g., solubility, volatility) and biological activity (e.g., antimicrobial, antifungal) compared to simpler esters .
Properties
CAS No. |
925703-80-6 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
ethyl 14-methyl-3-oxopentadecanoate |
InChI |
InChI=1S/C18H34O3/c1-4-21-18(20)15-17(19)14-12-10-8-6-5-7-9-11-13-16(2)3/h16H,4-15H2,1-3H3 |
InChI Key |
NABDQTKMIOWNDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CCCCCCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 14-methyl-3-oxopentadecanoate typically involves the esterification of 14-methyl-3-oxopentadecanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in achieving high purity and consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 14-methyl-3-oxopentadecanoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 14-methyl-3-oxopentadecanoic acid.
Reduction: Formation of 14-methyl-3-hydroxypentadecanoate.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Ethyl 14-methyl-3-oxopentadecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 14-methyl-3-oxopentadecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The keto group can also interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Table 1: Comparative Structural Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₈H₃₄O₃ | 298.47 | Ketone (C=O), Ester (COOEt) | 15C chain, methyl branch at C14 |
| Ethyl 3-hydroxydodecanoate | C₁₄H₂₈O₃ | 244.37 | Hydroxyl (-OH), Ester (COOEt) | 12C chain, hydroxyl at C3 |
| Methyl pentadecanoate | C₁₆H₃₂O₂ | 256.43 | Ester (COOMe) | 15C straight-chain, no substituents |
| Ethyl octadecanoate | C₂₀H₄₀O₂ | 312.53 | Ester (COOEt) | 18C straight-chain, no substituents |
Key Observations :
Chain Length and Branching: The methyl branch at C14 may reduce crystallinity and improve solubility in nonpolar solvents compared to straight-chain analogs like Methyl pentadecanoate .
Bioactivity : Esters with oxygen-containing substituents (e.g., hydroxyl, ketone) often exhibit enhanced antifungal or antimicrobial activity. For example, ethyl acetate extracts of Tanzanian spices containing similar esters showed significant bioactivity against fungal pathogens .

Table 2: Comparative Property Analysis
| Compound | Boiling Point (°C, estimated) | Solubility (Polar vs. Nonpolar) | Reported Bioactivity |
|---|---|---|---|
| This compound | 320–340 | Moderate in nonpolar solvents | Hypothesized antifungal activity |
| Ethyl 3-hydroxydodecanoate | 280–300 | High in polar solvents | Antimicrobial (e.g., bacterial) |
| Methyl pentadecanoate | 290–310 | Low in polar solvents | Industrial lubricant |
| Ethyl octadecanoate | 340–360 | Low in polar solvents | Surfactant applications |
Key Findings :
- The ketone group in this compound likely increases its polarity compared to Methyl pentadecanoate, but the methyl branch at C14 offsets this by introducing steric hindrance, resulting in moderate solubility in nonpolar solvents .
- Ethyl 3-hydroxydodecanoate, with a hydroxyl group, exhibits higher solubility in polar solvents like ethanol or water, making it more suitable for pharmaceutical formulations .
- Straight-chain esters like Methyl pentadecanoate and Ethyl octadecanoate are primarily used in industrial applications (e.g., lubricants, surfactants) due to their stability and low reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
